BenchChemオンラインストアへようこそ!

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Chiral Purity Stereochemistry Peptide Conformation

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, also known as Boc-3-methyl-D-beta-homophenylalanine, is a protected, non-proteinogenic β-amino acid derivative with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol. It features a single, defined (R)-stereocenter, a tert-butoxycarbonyl (Boc) protecting group on the amino function, and a 3-methylphenyl (m-tolyl) substituent on its butanoic acid backbone.

Molecular Formula C16H23NO4
Molecular Weight 293.363
CAS No. 269398-83-6
Cat. No. B2688447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
CAS269398-83-6
Molecular FormulaC16H23NO4
Molecular Weight293.363
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyJTZSMOJWZPUZGN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 269398-83-6): A Chiral Building Block for Peptide Synthesis


(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, also known as Boc-3-methyl-D-beta-homophenylalanine, is a protected, non-proteinogenic β-amino acid derivative with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol [1]. It features a single, defined (R)-stereocenter, a tert-butoxycarbonyl (Boc) protecting group on the amino function, and a 3-methylphenyl (m-tolyl) substituent on its butanoic acid backbone . This compound is classified as a β3-homophenylalanine derivative and serves as a key intermediate in the solid-phase synthesis of modified peptides and peptidomimetics.

Why Procuring (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid Requires Precise Specification


Substituting this specific building block with a generic or closely related analog can derail a synthetic project due to critical differences in stereochemistry, protecting group chemistry, and side-chain functionality. The (R)-configuration at the beta-carbon is essential for the biological activity of the resulting peptides, as the (S)-enantiomer (CAS 270062-93-6) will produce a diastereomeric product with different spatial orientation . The Boc group is required for compatibility with Boc-strategy solid-phase peptide synthesis (SPPS); switching to an Fmoc-protected analog (CAS 269398-84-7) necessitates a complete change in synthesis protocol and deprotection conditions . The 3-methyl substituent on the phenyl ring imparts specific hydrophobic and steric properties that are absent in the unsubstituted Boc-D-beta-homophenylalanine (CAS 101555-61-7), directly affecting peptide folding, target binding, and pharmacokinetics .

Quantitative Proof Points for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid Selection


Enantiomeric Purity and Chiral Configuration: (R)-Isomer Specification

The compound is specified as the single (R)-enantiomer, a critical requirement for synthesizing homochiral peptides. The (S)-enantiomer (CAS 270062-93-6) is a distinct chemical entity. Using the racemate or incorrect enantiomer would introduce a diastereomeric mixture into the peptide chain, leading to conformational heterogeneity and loss of biological activity. The target compound's stereochemistry is confirmed by its InChI Key (JTZSMOJWZPUZGN-CYBMUJFWSA-N), which encodes the absolute (R)-configuration [1].

Chiral Purity Stereochemistry Peptide Conformation

Protecting Group Orthogonality: Boc vs. Fmoc Strategy

The tert-butoxycarbonyl (Boc) group is specifically required for Boc-strategy SPPS, which uses anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) for final deprotection and cleavage. This is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group used in Fmoc-strategy SPPS. The corresponding Fmoc analog, Fmoc-3-methyl-D-beta-homophenylalanine (CAS 269398-84-7), is incompatible with Boc-strategy protocols and would not survive the acidic cleavage conditions without premature deprotection .

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS Compatibility

LogP and Hydrophobicity: Impact of the 3-Methyl Substituent

The 3-methyl substituent on the phenyl ring increases the hydrophobicity of the building block relative to the unsubstituted phenyl analog. The consensus Log Po/w for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is calculated to be 2.68, as reported by Bide Pharmatech using a consensus of five prediction methods . For the direct comparator Boc-D-beta-homophenylalanine (CAS 101555-61-7), which lacks the methyl group, the predicted XLogP3-AA is approximately 2.3 [1]. This quantitative difference in lipophilicity influences peptide membrane permeability and binding to hydrophobic pockets.

Lipophilicity Peptide Drug Design Pharmacokinetics

Vendor-Supplied Purity Specification (HPLC)

Reputable suppliers provide a minimum purity guarantee for this building block, which is critical for calculating the expected yield in multi-step solid-phase syntheses. Capot Chem specifies a minimum HPLC purity of 98% for this compound [1], and Bide Pharmatech confirms a standard purity of 98% . This is comparable to the purity levels offered for the unsubstituted analog Boc-D-beta-homophenylalanine (CAS 101555-61-7), which is typically specified at 95-98% , ensuring no compromise in initial monomer quality when selecting the methyl-substituted variant.

Quality Control Building Block Purity Peptide Yield

Functional Role as a beta3-Homophenylalanine Scaffold in DPP-4 Inhibitors

Beta-homophenylalanine derivatives serve as the core scaffold for a class of potent dipeptidyl peptidase IV (DPP-4) inhibitors. A seminal study demonstrated that optimization of beta-homophenylalanine-based inhibitors led to the preclinical candidate 1g, which showed excellent efficacy in an oral glucose tolerance test [1]. While this specific building block is a protected precursor, it provides the (R)-beta-3-methyl-homophenylalanine residue required for constructing analogs in this pharmacophore series. Its synthetic utility is thus directly linked to a validated therapeutic target class .

DPP-4 Inhibitor Beta-Amino Acid Drug Discovery

Optimal Deployment Scenarios for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This building block is directly integrated into automated Boc-SPPS protocols. Its acid-labile Boc group allows for stepwise chain elongation with Boc-amino acids, followed by a final global deprotection and cleavage from the resin with strong acid (e.g., HF or TFMSA). The (R)-configuration is preserved throughout the synthesis, ensuring the desired stereochemistry in the final peptide .

Synthesis of DPP-4 Inhibitor Analogs and Pharmacophore Exploration

As a protected precursor to the (R)-3-amino-4-(m-tolyl)butanoic acid residue, this compound is used to synthesize analogs of beta-homophenylalanine-based DPP-4 inhibitors. Incorporating the m-tolyl group allows medicinal chemists to probe the S1 pocket of the DPP-4 enzyme for improved binding affinity and selectivity .

Construction of Foldamer Libraries with Enhanced Hydrophobicity

The m-tolyl side chain provides a defined hydrophobic surface for studying peptide folding and self-assembly. This building block is used to create beta-peptide foldamers where the increased lipophilicity (Consensus LogP 2.68) is a critical design parameter for achieving stable helical conformations in aqueous or membrane-mimetic environments.

Chiral Resolution and Analytical Standard for Method Development

Given its defined (R)-stereochemistry and high purity (≥98% by HPLC) [1], this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate beta-homophenylalanine enantiomers in complex mixtures, ensuring quality control in larger-scale syntheses .

Quote Request

Request a Quote for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.